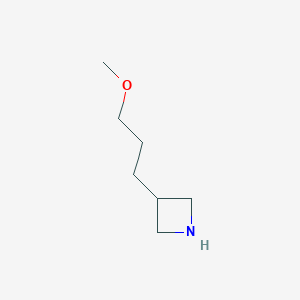
3-(3-Methoxypropyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 3-iodo-azetidine with a methoxypropyl group can be facilitated using palladium catalysts and phosphine ligands . Another method involves the aza Paternò–Büchi reaction, which is a [2+2] cycloaddition reaction between an imine and an alkene component .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable synthetic routes such as ring-opening polymerization and cycloaddition reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Methoxypropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(3-Methoxypropyl)azetidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Methoxypropyl)azetidine involves its interaction with specific molecular targets. For instance, certain azetidine derivatives inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis . This unique mechanism makes it a promising candidate for developing new antimicrobial agents.
Comparaison Avec Des Composés Similaires
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness: 3-(3-Methoxypropyl)azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This makes it more versatile compared to aziridines and pyrrolidines, allowing for a broader range of applications in synthesis and medicinal chemistry .
Activité Biologique
3-(3-Methoxypropyl)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its structural similarity to acetylcholine, a key neurotransmitter involved in various physiological processes. This article delves into the biological activity of this compound, including its potential therapeutic applications, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H17N, with a molecular weight of 141.23 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the methoxypropyl group enhances its lipophilicity, potentially improving bioavailability and receptor interactions.
1. Bronchodilating Effects
A study highlighted the bronchodilating potential of azetidine derivatives, indicating that compounds structurally similar to acetylcholine can relax airway muscles effectively. This could lead to improved airflow in patients with respiratory conditions .
2. Antimycobacterial Screening
In a comprehensive screening of azetidine derivatives for antitubercular activity, several compounds were synthesized and tested. The findings showed that modifications at specific positions on the azetidine ring significantly influenced their effectiveness against Mycobacterium bovis BCG and M. smegmatis . While direct studies on this compound are lacking, these results underscore the importance of structural modifications in enhancing biological activity.
Synthesis and Experimental Procedures
The synthesis of this compound typically involves cyclization processes that may include nucleophilic substitutions or ring-closing reactions. The following table summarizes potential synthetic routes:
| Method | Description |
|---|---|
| Nucleophilic Substitution | Involves reacting methoxypropyl halides with amines to form the azetidine ring. |
| Ring-Closing Reactions | Cyclization reactions using appropriate precursors under controlled conditions. |
Future Directions and Applications
Given its structural characteristics and preliminary findings from related compounds, further research into this compound could yield valuable insights into its pharmacological potential. Key areas for exploration include:
- Receptor Binding Studies: Investigating how this compound interacts with acetylcholine receptors could clarify its role in respiratory therapies.
- Antimicrobial Efficacy: Expanding studies on its effectiveness against various bacterial strains could position it as a candidate for treating infections caused by resistant pathogens.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
3-(3-methoxypropyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-9-4-2-3-7-5-8-6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
PFLZFHWQTIROCP-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















